

synthesis of (3-Bromo-2-methylphenyl)methanol from 3-bromo-2-methylbenzaldehyde

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Compound of Interest

Compound Name:	(3-Bromo-2-methylphenyl)methanol
Cat. No.:	B1336436

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Application Notes: Synthesis of (3-Bromo-2-methylphenyl)methanol

Introduction

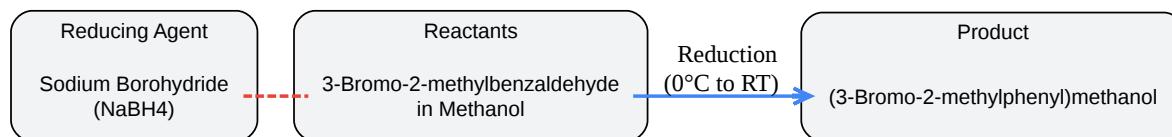
(3-Bromo-2-methylphenyl)methanol is a key chemical intermediate in the pharmaceutical industry. Notably, it serves as a building block in the synthesis of complex fused ring compounds that act as PD-1/PD-L1 inhibitors.^[1] These inhibitors are at the forefront of cancer immunotherapy, offering advantages such as high activity, bioavailability, and the potential for oral administration.^[1] The synthesis of **(3-bromo-2-methylphenyl)methanol** from 3-bromo-2-methylbenzaldehyde is a critical reduction reaction that converts an aldehyde functional group into a primary alcohol. This transformation is fundamental in organic synthesis for creating versatile intermediates for further molecular elaboration.

Reaction Principle

The conversion of 3-bromo-2-methylbenzaldehyde to **(3-bromo-2-methylphenyl)methanol** is achieved through the reduction of the carbonyl group. Sodium borohydride (NaBH_4) is a widely used and selective reducing agent for this purpose.^{[2][3]} It is a source of hydride ions (H^-) which act as nucleophiles, attacking the electrophilic carbon atom of the aldehyde's carbonyl group.^{[2][3]} The reaction is typically performed in a protic solvent, such as methanol or ethanol, which provides a proton to neutralize the resulting alkoxide intermediate, yielding the final

alcohol product.[2][4] This method is favored for its mild reaction conditions and high chemoselectivity, as NaBH_4 does not typically reduce other functional groups like esters or amides under standard conditions.[3]

Chemical Reaction Workflow



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Caption: Chemical synthesis route from aldehyde to alcohol.

Experimental Protocol

This protocol details the reduction of 3-bromo-2-methylbenzaldehyde to **(3-bromo-2-methylphenyl)methanol** using sodium borohydride.

Materials and Equipment:

- 3-bromo-2-methylbenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Ethyl acetate
- Deionized water
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates and chamber
- Standard laboratory glassware

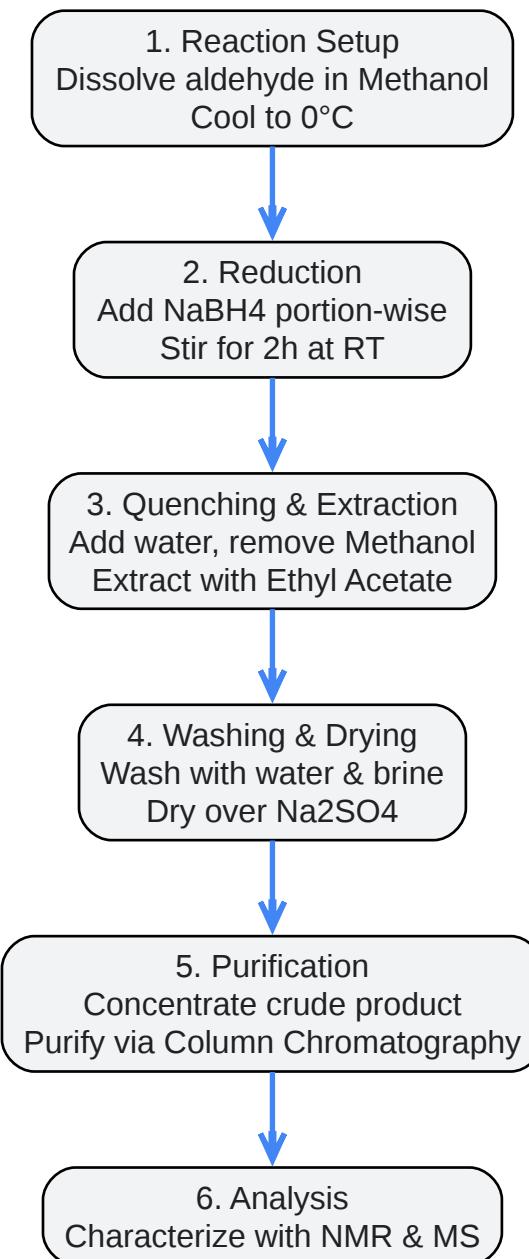
Procedure:

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-methylbenzaldehyde (e.g., 10.0 g, 50.2 mmol) in anhydrous methanol (e.g., 60 mL).
 - Cool the resulting solution to 0°C using an ice bath.
- Reduction:
 - While stirring the solution at 0°C, add sodium borohydride (e.g., 2.3 g, 60.8 mmol) portion-wise. Control the rate of addition to manage any effervescence.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Continue stirring at room temperature for approximately 2 hours.[\[5\]](#)
 - Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by slowly adding ice-cold water.

- Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
- Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).[\[1\]](#)
- Combine the organic layers.

- Purification:
 - Wash the combined organic phase sequentially with water and then with a saturated brine solution.[\[5\]](#)
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[\[1\]](#)[\[5\]](#)
 - Purify the crude product by silica gel column chromatography, eluting with a solvent system such as petroleum ether/ethyl acetate (e.g., 4:1 v/v) to yield the pure **(3-bromo-2-methylphenyl)methanol**.[\[1\]](#)
- Characterization:
 - Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Overall Experimental Workflow



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Caption: Step-by-step experimental workflow diagram.

Data Presentation

The following table summarizes the key chemical properties and expected results for the synthesis.

Parameter	3-Bromo-2-methylbenzaldehyde (Reactant)	(3-Bromo-2-methylphenyl)methanol (Product)	Reference(s)
Molecular Formula	C ₈ H ₇ BrO	C ₈ H ₉ BrO	[6][7]
Molecular Weight	199.04 g/mol	201.06 g/mol	[6][7]
Appearance	Colorless oil or solid	White solid	[1]
Typical Yield	N/A	~50-90% (method dependent)	[1][5]
Purity (Typical)	≥95%	>97%	[8][9]
¹ H NMR (400 MHz, CDCl ₃)	δ 10.28 (s, 1H), 7.80 (m, 2H), 7.25 (m, 1H), 2.78 (s, 3H)	δ 7.52-7.50 (m, 1H), 7.32 (d, 1H), 7.06 (t, 1H), 4.73 (d, 2H), 2.43 (s, 3H), 1.58 (t, 1H)	[1][10]

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